molecular formula C33H47NO4 B561891 Fmoc-erythro-Sphingosine CAS No. 56607-19-3

Fmoc-erythro-Sphingosine

Cat. No.: B561891
CAS No.: 56607-19-3
M. Wt: 521.742
InChI Key: GCNQQIYQAZKODL-MLXMVAJTSA-N
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Description

Fmoc-erythro-Sphingosine: is a derivative of sphingosine, a type of sphingolipid that plays a crucial role in cellular processes such as cell proliferation, differentiation, and apoptosis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in organic synthesis to protect amine functionalities during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-erythro-Sphingosine typically involves the protection of the amine group of erythro-sphingosine with the Fmoc group. This can be achieved by reacting erythro-sphingosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions are generally mild, and the product is purified through standard chromatographic techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions: Fmoc-erythro-Sphingosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Fmoc-erythro-Sphingosine is unique due to the presence of the Fmoc protecting group, which allows for selective reactions and modifications. This makes it a valuable tool in synthetic organic chemistry and peptide synthesis .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(36)31(24-35)34-33(37)38-25-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h14-23,30-32,35-36H,2-13,24-25H2,1H3,(H,34,37)/b23-14+/t31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNQQIYQAZKODL-MLXMVAJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747815
Record name (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56607-19-3
Record name (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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